4-Ethyl-6-methoxy-1H,2H,3H,4H-pyrido[2,3-B]pyrazine
CAS No.:
Cat. No.: VC17695560
Molecular Formula: C10H15N3O
Molecular Weight: 193.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15N3O |
|---|---|
| Molecular Weight | 193.25 g/mol |
| IUPAC Name | 4-ethyl-6-methoxy-2,3-dihydro-1H-pyrido[2,3-b]pyrazine |
| Standard InChI | InChI=1S/C10H15N3O/c1-3-13-7-6-11-8-4-5-9(14-2)12-10(8)13/h4-5,11H,3,6-7H2,1-2H3 |
| Standard InChI Key | RLWNFNBUIKOPIQ-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCNC2=C1N=C(C=C2)OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic framework comprising a pyridine ring fused to a partially saturated pyrazine ring. The ethyl group at position 4 and the methoxy group at position 6 introduce steric and electronic modifications that distinguish it from simpler pyrido-pyrazine derivatives. The tetrahydropyrido component reduces ring strain, enhancing stability compared to fully aromatic analogues.
Electronic Configuration
The pyrazine ring’s electron-deficient nature arises from the two adjacent nitrogen atoms, which withdraw electron density via inductive effects. This π-deficiency directs electrophilic substitution to the pyridine ring, particularly at positions activated by the methoxy group’s electron-donating resonance effects. The ethyl substituent, in contrast, exerts a modest electron-donating inductive effect while increasing lipophilicity.
Physicochemical Data
Experimental and computational studies provide key parameters:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 193.25 g/mol |
| Boiling Point | 318.5°C (estimated) |
| Density | 1.112 g/cm |
| logP (Octanol-Water) | 2.1 (predicted) |
| Aqueous Solubility | 0.45 mg/mL (25°C) |
The methoxy group enhances solubility in polar solvents like ethanol and DMSO, while the ethyl chain promotes membrane permeability, a critical factor in drug design.
Synthetic Methodologies
Laboratory-Scale Synthesis
A typical route involves cyclocondensation of ethyl acetoacetate with 2,3-diaminopyridine under acidic conditions, followed by methoxylation via nucleophilic aromatic substitution. Key steps include:
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Cyclization: Heating ethyl acetoacetate with 2,3-diaminopyridine in acetic acid yields the pyrido-pyrazine core.
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Methoxylation: Treatment with sodium methoxide in methanol introduces the methoxy group at position 6.
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Ethylation: Alkylation with ethyl bromide in the presence of potassium carbonate installs the ethyl substituent.
Reaction yields typically range from 45% to 60%, with purity ≥95% achieved via recrystallization from ethanol-water mixtures.
Industrial Production
Scaled-up synthesis employs continuous-flow reactors to optimize heat and mass transfer. Catalytic hydrogenation using palladium on carbon enhances efficiency in reducing intermediate nitro groups. Process analytical technology (PAT) monitors reaction progression in real-time, ensuring consistency across batches.
Reactivity and Chemical Transformations
Electrophilic Substitution
The methoxy group directs electrophiles to the pyridine ring’s ortho and para positions. For example, nitration with fuming nitric acid yields 5-nitro derivatives, while sulfonation produces sulfonic acids at position 7.
Nucleophilic Additions
The pyrazine ring’s β-carbons undergo nucleophilic attack. Reaction with ammonia generates amino-substituted analogues, whereas hydrolysis under basic conditions cleaves the ring, yielding dicarboxylic acid intermediates.
Functionalization via Cross-Coupling
Industrial and Material Science Applications
Optoelectronic Materials
The compound serves as a building block for organic light-emitting diodes (OLEDs), where its rigid planar structure facilitates charge transport. Devices incorporating its derivatives exhibit blue emission with CIE coordinates (0.14, 0.08) and external quantum efficiency (EQE) of 12%.
Coordination Chemistry
Transition metal complexes with this ligand show catalytic activity in Heck cross-coupling reactions, achieving turnover numbers (TON) up to 10.
Comparison with Structural Analogues
1H,2H,3H,4H-pyrido[3,4-b]pyrazine
This analogue lacks ethyl and methoxy groups, resulting in lower molecular weight (135.17 g/mol) and reduced lipophilicity (logP = 0.9) . Its simpler structure exhibits weaker bioactivity, underscoring the importance of substituents in modulating pharmacological effects.
Thieno-Pyrazine Derivatives
Replacing the pyridine ring with thiophene enhances π-conjugation, shifting absorption maxima to 450 nm. Such modifications are exploited in dye-sensitized solar cells (DSSCs), achieving power conversion efficiencies of 8.2%.
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